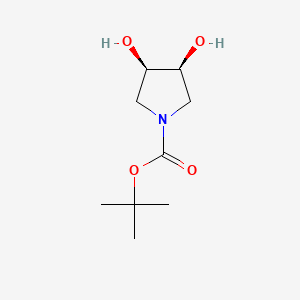

![molecular formula C11H22N2O2 B6171624 rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans CAS No. 1799311-98-0](/img/no-structure.png)

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans (RTB-6MP) is a synthetic compound that has been used for a variety of scientific and medical applications. RTB-6MP is a highly versatile compound that has been used in a number of ways, from synthesis and drug development to drug delivery and biomedical research.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

- The structural properties and molecular interactions of compounds similar to rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate have been studied. For example, Baillargeon et al. (2017) researched the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, emphasizing the importance of hydrogen and halogen bonds in these compounds (Baillargeon et al., 2017).

Synthesis and Characterization

- The synthesis and characterization of compounds related to rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate have been a subject of research. For instance, Lian et al. (2009) discussed the synthesis of aluminium complexes containing chiral ligands, contributing to our understanding of such molecular structures (Lian et al., 2009).

Molecular Conformation and Crystal Packing

- Research by Rocco et al. (2020) on branched chain substituents in coordination network assemblies provides insights into the molecular conformation and crystal packing relevant to similar compounds (Rocco et al., 2020).

Application in Natural Product Synthesis

- The compound has been used as an intermediate in the synthesis of natural products. Tang et al. (2014) synthesized an intermediate of jaspine B, highlighting the compound's role in the production of substances with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Chemical Reactions and Polymerization

- Studies by Napoli et al. (2006) on metallocene systems active in the copolymerization of α-olefins and conjugated dienes offer insights into the potential application of similar compounds in polymer chemistry (Napoli et al., 2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans involves the protection of the amine group of 6-methylpiperidine followed by the reaction with tert-butyl chloroformate to form the tert-butyl carbamate. The resulting tert-butyl carbamate is then deprotected to form the final product.", "Starting Materials": [ "6-methylpiperidine", "tert-butyl chloroformate", "diisopropylethylamine", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protect the amine group of 6-methylpiperidine by reacting it with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of diisopropylethylamine (DIPEA) and dichloromethane (DCM).", "Step 2: React the protected amine with tert-butyl chloroformate (TBCC) in the presence of DIPEA and DCM to form the tert-butyl carbamate.", "Step 3: Deprotect the tert-butyl carbamate by reacting it with methanol and sodium bicarbonate (NaHCO3) in water to form the final product, rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans." ] } | |

Número CAS |

1799311-98-0 |

Nombre del producto |

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans |

Fórmula molecular |

C11H22N2O2 |

Peso molecular |

214.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.